ETHYL 3-({[4-(4-ISOPROPOXYBENZYL)PIPERAZINO]CARBONYL}AMINO)PROPANOATE
Overview
Description
ETHYL 3-({[4-(4-ISOPROPOXYBENZYL)PIPERAZINO]CARBONYL}AMINO)PROPANOATE is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its unique structure, which includes an ethyl ester group, a piperazine ring, and an isopropoxybenzyl group.
Preparation Methods
The synthesis of ETHYL 3-({[4-(4-ISOPROPOXYBENZYL)PIPERAZINO]CARBONYL}AMINO)PROPANOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with the isopropoxybenzyl group.
Esterification: The functionalized piperazine is then reacted with ethyl 3-aminopropanoate under specific conditions to form the desired ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 3-({[4-(4-ISOPROPOXYBENZYL)PIPERAZINO]CARBONYL}AMINO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperazine moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
ETHYL 3-({[4-(4-ISOPROPOXYBENZYL)PIPERAZINO]CARBONYL}AMINO)PROPANOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-({[4-(4-ISOPROPOXYBENZYL)PIPERAZINO]CARBONYL}AMINO)PROPANOATE involves its interaction with specific molecular targets. The piperazine ring and isopropoxybenzyl group allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
ETHYL 3-({[4-(4-ISOPROPOXYBENZYL)PIPERAZINO]CARBONYL}AMINO)PROPANOATE can be compared with other similar compounds such as:
- ETHYL 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate : This compound has a similar ester structure but differs in the substituents attached to the piperazine ring.
- Ethyl acetate : A simpler ester that is widely used as a solvent and in flavorings.
The uniqueness of this compound lies in its complex structure, which provides specific binding properties and reactivity that are not found in simpler esters.
Properties
IUPAC Name |
ethyl 3-[[4-[(4-propan-2-yloxyphenyl)methyl]piperazine-1-carbonyl]amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4/c1-4-26-19(24)9-10-21-20(25)23-13-11-22(12-14-23)15-17-5-7-18(8-6-17)27-16(2)3/h5-8,16H,4,9-15H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIBVHIMCVDKBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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